6-Aminohexahydrofuro[3,2-b]furan-3-ol
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Overview
Description
6-Aminohexahydrofuro[3,2-b]furan-3-ol is a complex organic compound with the molecular formula C6H11NO3 It is known for its unique structure, which includes a hexahydrofurofuran ring system with an amino group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminohexahydrofuro[3,2-b]furan-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the hexahydrofurofuran ring system. The amino group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
6-Aminohexahydrofuro[3,2-b]furan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of amino-substituted compounds .
Scientific Research Applications
6-Aminohexahydrofuro[3,2-b]furan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Aminohexahydrofuro[3,2-b]furan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 6-Aminotetrahydrofuro[3,2-b]furan-3-ol
- 6-Aminopentahydrofuro[3,2-b]furan-3-ol
- 6-Aminotetrahydrofuro[3,2-b]furan-2-ol
Uniqueness
6-Aminohexahydrofuro[3,2-b]furan-3-ol is unique due to its specific ring structure and the position of the amino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol |
InChI |
InChI=1S/C6H11NO3/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6,8H,1-2,7H2 |
InChI Key |
NTIGTCIZCBNMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O)N |
Origin of Product |
United States |
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